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Compound of Interest

Compound Name:
1-(Boc-amino)-2-

vinylcyclopropane

CAS No.: 134716-46-4

Cat. No.: B135055

Get Quote

Executive Summary
Vinylcyclopropane (VCP) is a unique three-carbon building block characterized by the

conjugation of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a vinyl group. In

drug discovery, VCPs occupy a "Goldilocks" zone of reactivity:

As Synthetic Intermediates: They serve as strain-release warheads for accessing 5- and 7-

membered rings via rearrangements and cycloadditions (e.g., Wender [5+2]).

As Structural Motifs: They function as rigid, metabolically stable bioisosteres in final drug

candidates (e.g., HCV protease inhibitors), where the vinyl group fills lipophilic pockets and

the cyclopropane restricts conformation.

Structural & Electronic Properties
The VCP moiety is not merely a cyclopropane with a double bond; it is a conjugated system

with distinct orbital interactions.
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Bisected vs. Perpendicular Conformations: The reactivity of VCP is governed by the overlap

between the vinyl

-system and the Walsh orbitals of the cyclopropane. The s-trans bisected conformation is
generally the global minimum, allowing maximum conjugation.

Bond Dissociation Energy (BDE): The C–H bonds of the cyclopropane ring are strong (~106

kcal/mol), conferring metabolic stability against oxidative metabolism (CYP450) compared to

ethyl or isopropyl groups.

Strain-Release Driving Force: The relief of ring strain drives the thermodynamic favorability

of ring-expansion reactions, making VCPs ideal precursors for difficult-to-synthesize

medium-sized rings.

Property Value/Characteristic Relevance to Drug Design

Ring Strain ~27.5 kcal/mol

Driving force for

rearrangements (e.g., to

cyclopentenes).

C-C Bond Length
1.51 Å (distal), 1.48 Å

(proximal)

Proximal bond lengthening

indicates activation by the vinyl

group.

Metabolic Stability
High (C-H abstraction

resistant)

Excellent bioisostere for alkyl

chains; reduces metabolic

clearance.

Lipophilicity Moderate
Rigidifies structure without

excessive lipophilicity penalty.

Synthetic Methodologies: Accessing the VCP Core
Modern drug discovery requires modular access to VCPs. Traditional carbene additions are

often hazardous. Recent transition-metal catalyzed methods offer milder alternatives.

A. The Pd(I) Dimer Approach (Schoenebeck Protocol)
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A breakthrough method utilizing air-stable Pd(I) dimers allows for the modular coupling of

cyclopropyl zincates with vinyl halides. This prevents the ring-opening side reactions common

with Pd(0)/Pd(II) cycles.

Mechanism: Involves an I-Pd-Pd-I active species that facilitates oxidative addition without

disrupting the cyclopropane integrity.

Scope: Tolerates heterocycles and polar functional groups common in medicinal chemistry.

B. Vinyl-ACCA Synthesis (The HCV Workhorse)
For HCV protease inhibitors (e.g., Danoprevir, Simeprevir), the key building block is (1R,2S)-1-

amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA).

Route: Typically accessed via partial reduction of a divinylcyclopropane or Curtius

rearrangement of a di-acid precursor.

Utility: The vinyl group serves as a handle for Ring-Closing Metathesis (RCM) to form

macrocycles.

VCP as a Reactive Intermediate: Rearrangements &
Cycloadditions
This section details how to exploit VCPs to build complex core scaffolds.

Mechanism: The Vinylcyclopropane-Cyclopentene Rearrangement
This is a [1,3]-sigmatropic shift that converts VCPs to cyclopentenes.

Thermal: Requires high temperatures (>300°C), proceeding via a diradical intermediate.

Catalytic: Transition metals (Rh, Ni, Pd) lower the activation energy significantly, allowing

reaction at ambient temperatures.
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Figure 1: Mechanistic divergence of VCP rearrangement. Thermal pathways involve high-

energy diradicals, while metal catalysis (green path) proceeds via stabilized allyl intermediates.

The Wender [5+2] Cycloaddition
The most powerful application of VCPs in synthesis is the Rh(I)-catalyzed [5+2] cycloaddition

with alkynes or alkenes to form cycloheptanoids (7-membered rings).

Significance: Provides rapid access to the core skeletons of terpenes and azulenes.

Reagent:

or

.

Medicinal Chemistry Case Study: HCV Protease
Inhibitors
The "Vinyl-ACCA" motif is a cornerstone in the design of NS3/4A protease inhibitors.

Drug:Simeprevir (Olysio) & Danoprevir.

Role of VCP:

P1 Anchor: The cyclopropane ring fits snugly into the S1 pocket of the protease.

Macrocyclization Handle: The vinyl group is used in the Ring-Closing Metathesis (RCM)

step to close the 14- or 15-membered macrocycle.
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Electronic Modulation: The electron-withdrawing nature of the sulfonamide attached to the

cyclopropane (in Simeprevir) acidifies the NH, mimicking the tetrahedral intermediate of

peptide hydrolysis.

Workflow: From Building Block to Drug
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Figure 2: The strategic role of the vinylcyclopropane moiety in constructing macrocyclic HCV

drugs.
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Experimental Protocols
Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition
Use Case: Synthesizing a 5,7-fused bicyclic system from a VCP-alkyne tether.

Preparation: In a glovebox, weigh

(5 mol%) into a flame-dried Schlenk flask.

Solvent: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.01 M solution relative to the

substrate.

Substrate Addition: Add the VCP-alkyne tethered substrate (1.0 equiv) dropwise via syringe.

Reaction: Heat the sealed vessel to 80°C for 2–4 hours. Monitor by TLC/LCMS for

disappearance of the VCP starting material.

Workup: Cool to room temperature. Filter through a pad of silica gel (eluting with Et2O) to

remove Rh residues. Concentrate in vacuo.

Validation: 1H NMR should show the disappearance of vinyl protons (multiplets at 5.0–6.0

ppm) and appearance of cycloheptene alkene protons.

Protocol B: Pd(I)-Catalyzed VCP Synthesis (Schoenebeck Method)
Use Case: Installing a vinyl group on a cyclopropane with retention of stereochemistry.

Reagents: Cyclopropyl zincate (0.5 M in THF, prepared in situ), Vinyl bromide (1.2 equiv),

(1 mol%).

Execution: Add the Pd dimer to the vinyl bromide solution in THF at ambient temperature.

Coupling: Add the cyclopropyl zincate solution dropwise over 1 minute.

Completion: Stir for 30 minutes at 25°C. (Reaction is extremely fast).

Quench: Quench with aq. HCl (1 M) or sat. NH4Cl. Extract with EtOAc.
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Note: This protocol preserves the cis/trans geometry of the cyclopropane, a critical

advantage over Pd(0) methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemistry-for-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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